molecular formula C27H30N4O2S B11639401 N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11639401
M. Wt: 474.6 g/mol
InChI Key: YEHXSZLQHVXROS-UHFFFAOYSA-N
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Description

N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a phthalazine core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Amino Group: The phthalazine core is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amino-phthalazine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the amino-phthalazine intermediate with tert-butyl-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide: shares similarities with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

IUPAC Name

N-tert-butyl-5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C27H30N4O2S/c1-17-11-14-23(19(3)15-17)28-26-22-10-8-7-9-21(22)25(29-30-26)20-13-12-18(2)24(16-20)34(32,33)31-27(4,5)6/h7-16,31H,1-6H3,(H,28,30)

InChI Key

YEHXSZLQHVXROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)C)C

Origin of Product

United States

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